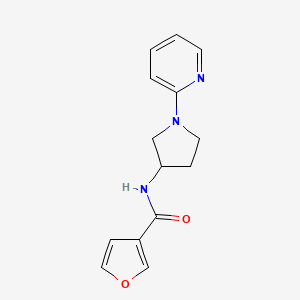

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridine ring, a pyrrolidine ring, and a furan ring .

Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a furan ring, which is a five-membered ring with one oxygen atom . These rings can contribute to the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents on the rings. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Heterocyclic Chemistry and Supramolecular Gelators

One study focuses on the design and synthesis of pyrrole and furan-based pyridine/pyridinium bisamides, aiming to establish new supramolecular gelators. These compounds, including furan analogues, have shown potential in metal ion sensing, selective sensing of amino acids and sugars, and drug release mechanisms, highlighting their versatility in chemical sensing and material science applications (Panja, Ghosh, & Ghosh, 2018).

Pharmaceutical Applications

The discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) underscores the pharmaceutical relevance of furan-containing carboxamides. This compound exhibits potent and selective agonistic activity, showing promise for the treatment of cognitive deficits in schizophrenia (Wishka et al., 2006).

Antioxidant and Antitumor Activity

Research on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes demonstrates significant antioxidant and antitumor activities. This study suggests that furan-2-carboxamide derivatives can serve as effective compounds in cancer therapy and as antioxidants, offering a potential pathway for developing new therapeutic agents (Yeşilkaynak et al., 2017).

Crystal Engineering and Cocrystal Formation

The carboxamide-pyridine N-oxide heterosynthon has been identified as a useful tool in crystal engineering, particularly for assembling isonicotinamide N-oxide in a triple helix architecture. This methodology is applicable in synthesizing cocrystals of barbiturate drugs, indicating the role of such synthons in pharmaceutical development (Reddy, Babu, & Nangia, 2006).

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide are yet to be definitively identified. The pyrrolidine ring, a common feature in many bioactive compounds, is known for its ability to bind with high affinity to multiple receptors .

Mode of Action

It is believed that the compound interacts with its targets through a proline-competitive binding mode . This suggests that the compound may inhibit or modulate the activity of its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic structure, have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage, potentially enhancing its bioavailability .

properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(11-5-8-19-10-11)16-12-4-7-17(9-12)13-3-1-2-6-15-13/h1-3,5-6,8,10,12H,4,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXESGNVQVWWKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=COC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)

![N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2441335.png)

![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441342.png)

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)